molecular formula C15H9BrO3 B12453627 Naphthalen-1-yl 5-bromofuran-2-carboxylate

Naphthalen-1-yl 5-bromofuran-2-carboxylate

Cat. No.: B12453627
M. Wt: 317.13 g/mol
InChI Key: QPPSWUYENJKWEY-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 5-bromofuran-2-carboxylate is an organic compound that combines a naphthalene moiety with a brominated furan carboxylate group

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Naphthalen-1-yl 5-substituted furan-2-carboxylates.

    Oxidation: Naphthalen-1-yl furan-2,5-dicarboxylates.

    Reduction: Naphthalen-1-yl 5-bromofuran-2-methanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom in the furan ring can participate in halogen bonding, while the ester group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 5-bromofuran-2-carboxylate: Similar structure but with the naphthalene moiety attached at the 2-position.

    Naphthalen-1-yl furan-2-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.

    Naphthalen-1-yl 5-chlorofuran-2-carboxylate: Chlorine atom instead of bromine, affecting its chemical properties and reactivity.

Uniqueness

Naphthalen-1-yl 5-bromofuran-2-carboxylate is unique due to the presence of both a brominated furan ring and a naphthalene moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C15H9BrO3

Molecular Weight

317.13 g/mol

IUPAC Name

naphthalen-1-yl 5-bromofuran-2-carboxylate

InChI

InChI=1S/C15H9BrO3/c16-14-9-8-13(18-14)15(17)19-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H

InChI Key

QPPSWUYENJKWEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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